molecular formula C18H19N3O4 B6154562 N-[2-(3,4-dimethoxyphenyl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide CAS No. 143417-45-2

N-[2-(3,4-dimethoxyphenyl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide

Cat. No.: B6154562
CAS No.: 143417-45-2
M. Wt: 341.4
InChI Key:
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Description

N-[2-(3,4-dimethoxyphenyl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide is a versatile compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug development, materials science, and various other fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(3,4-dimethoxyphenyl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]benzamide include:

  • N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

143417-45-2

Molecular Formula

C18H19N3O4

Molecular Weight

341.4

Purity

95

Origin of Product

United States

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